异黄腐酚

概述

描述

异黄酮醇是一种主要存在于啤酒花(蛇麻草)和啤酒中的异戊烯基黄酮类化合物。它是一种植物雌激素,这意味着它可以模拟体内雌激素的作用。 该化合物因其潜在的健康益处而引起了极大的关注,包括抗癌、抗炎和抗病毒特性 .

科学研究应用

作用机制

生化分析

Biochemical Properties

Isoxanthohumol interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit CD4+ T cell proliferation, promote apoptosis, and regulate the balance between Treg and Th17 cells . It also affects the carbohydrate metabolic process, disrupts the tricarboxylic acid (TCA) cycle, and hinders the generation of ATP by inhibiting respiration .

Cellular Effects

Isoxanthohumol has significant effects on various types of cells and cellular processes. It influences cell function by regulating T cell development . It also restores gut microbiota disorder and increases gut microbiota diversity . Furthermore, it has been found to alleviate colitis by reducing DAI scores and histological improvements .

Molecular Mechanism

Isoxanthohumol exerts its effects at the molecular level through various mechanisms. It inhibits CD4+ T cell proliferation, promotes apoptosis, and regulates the balance between Treg and Th17 cells . It also affects metabolic pathways, promoting the upregulation of D-(+)-mannose and L-threonine and regulating the pyruvate metabolic pathway .

Temporal Effects in Laboratory Settings

The effects of Isoxanthohumol change over time in laboratory settings. It has been found to significantly attenuate dextran sodium sulfate (DSS)-induced colitis . The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Isoxanthohumol vary with different dosages in animal models. Administration of Isoxanthohumol (60 mg/kg/day, gavage) significantly attenuated DSS-induced colitis . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.

Metabolic Pathways

Isoxanthohumol is involved in various metabolic pathways. It affects the carbohydrate metabolic process, disrupts the TCA cycle, and hinders the generation of ATP by inhibiting respiration . It also promotes the upregulation of D-(+)-mannose and L-threonine and regulates the pyruvate metabolic pathway .

Transport and Distribution

Isoxanthohumol is transported and distributed within cells and tissues. It is absorbed rapidly after administration and reaches plasma maximum concentration by 0.5 hours . It is present at high levels in the liver compared with other organs .

准备方法

合成路线和反应条件: 异黄酮醇可以通过各种化学反应合成。一种常见的方法是在碱性条件下使用异戊烯基溴对柚皮素(一种黄酮类化合物)进行异戊烯基化。 反应通常需要诸如碳酸钾之类的催化剂,并在诸如丙酮之类的有机溶剂中进行 .

工业生产方法: 在工业环境中,异黄酮醇通常在酿造过程中从啤酒花中提取出来。 提取涉及使用诸如乙醇或甲醇之类的溶剂,然后进行色谱分离等纯化步骤以分离该化合物 .

化学反应分析

反应类型: 异黄酮醇会发生几种类型的化学反应,包括:

氧化: 异黄酮醇可以被氧化形成各种醌类化合物。

还原: 还原反应可以将异黄酮醇转化为二氢异黄酮醇。

常用试剂和条件:

氧化: 诸如高锰酸钾或过氧化氢之类的试剂。

还原: 诸如在氢气存在下使用钯碳 (Pd/C) 之类的催化剂。

取代: 在碱存在下使用诸如卤代烷之类的亲核试剂.

主要产品:

氧化: 醌类和其他氧化衍生物。

还原: 二氢异黄酮醇。

取代: 各种取代的异黄酮醇衍生物.

相似化合物的比较

异黄酮醇经常与其他异戊烯基黄酮类化合物如黄酮醇和 8-异戊烯基柚皮素进行比较:

属性

IUPAC Name |

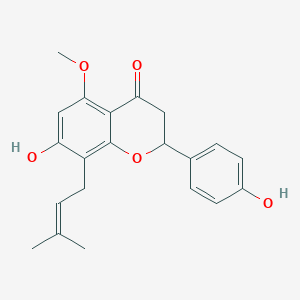

7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGCBLWILMDSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72247-79-1 | |

| Record name | Isoxanthohumol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072247791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。